Lipophilicity (LogP) Comparison: N-(4-Bromobenzyl)-4-methylbenzamide vs. N-Benzyl-4-bromobenzamide
The 4‑methyl substitution on the benzamide ring of N-(4‑bromobenzyl)-4‑methylbenzamide confers a higher lipophilicity compared to the unsubstituted analog N‑benzyl‑4‑bromobenzamide. This difference is critical for membrane permeability and target engagement in cellular assays. While direct experimental LogP data for the target compound is not available, a closely related regioisomer (4‑bromo‑N‑(4‑methylbenzyl)benzamide) exhibits a LogP of 4.39 , which is significantly higher than the predicted LogP for N‑benzyl‑4‑bromobenzamide (approximately 3.2–3.5) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~4.39 (based on regioisomer) |
| Comparator Or Baseline | N-benzyl-4-bromobenzamide: Predicted LogP ~3.2–3.5 |
| Quantified Difference | ~0.9–1.2 LogP units higher |
| Conditions | Calculated/predicted values; experimental data for regioisomer |
Why This Matters
A 1‑unit increase in LogP corresponds to a 10‑fold increase in partition coefficient, substantially altering a compound's bioavailability and intracellular target access in cell‑based assays.
- [1] ChemSrc. (2024). N-(4-bromobenzyl)benzamide. Molecular formula: C14H12BrNO. View Source
